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Compound of Interest
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CAS No.: 19563-04-3

Cat. No.: B097016
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Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules based on

their specific biological function or individual structure.[1] This method utilizes a specific ligand

covalently attached to an insoluble matrix to bind the target molecule.[1] Benzamidine and its

derivatives, such as p-aminobenzamidine, are potent competitive inhibitors of trypsin and other

trypsin-like serine proteases.[2] When immobilized on a solid support, these ligands create a

highly selective affinity matrix for the purification of a variety of serine proteases, including

thrombin, urokinase, and kallikrein.[3][4] This technique is also widely employed for the removal

of serine proteases from recombinant protein preparations, particularly after the cleavage of

fusion tags by enzymes like thrombin or Factor Xa.[3][5]

This application note provides detailed protocols for the immobilization of p-aminobenzamidine

onto an agarose support and the subsequent use of the affinity matrix for the purification of

serine proteases.
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Principle
The principle of benzamidine affinity chromatography lies in the specific and reversible binding

of the active site of serine proteases to the immobilized benzamidine ligand.[2] The sample

containing the target protease is applied to the column under conditions that favor binding

(typically neutral to slightly alkaline pH).[6][7] Unbound proteins are washed away, and the

purified protease is then eluted by changing the buffer conditions to disrupt the ligand-protein

interaction.[1] This can be achieved by lowering the pH, using a competitive inhibitor in the

elution buffer, or employing denaturing agents.[5][6]

Materials and Equipment
Materials:

p-Aminobenzamidine hydrochloride

Agarose beads (e.g., Sepharose 4B or 6B)

Cyanogen bromide (CNBr) or Epoxy-activated Sepharose

Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

Wash buffers (e.g., 0.1 M acetate buffer, pH 4.0, and the coupling buffer)

Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6][7]

Elution buffers:

Low pH elution: 0.05 M glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0[5][6]

Competitive elution: 20 mM p-aminobenzamidine in binding buffer[6][8]

Denaturing elution: 8 M urea or 6 M guanidine hydrochloride[5][6]

Neutralization buffer (1 M Tris-HCl, pH 9.0)[6][8]
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Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Sodium chloride (NaCl)

Ethanol

Distilled water

Sample containing the target serine protease (e.g., crude trypsin solution)

Equipment:

Chromatography column

Peristaltic pump or chromatography system

pH meter

Spectrophotometer or UV detector

Fraction collector

Stirring plate and stir bar

Sintered glass funnel

Fume hood

Personal protective equipment (lab coat, gloves, safety glasses)

Experimental Protocols
Protocol 1: Immobilization of p-Aminobenzamidine on
CNBr-activated Agarose
This protocol describes the covalent coupling of p-aminobenzamidine to a CNBr-activated

agarose matrix.[9][10]
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Preparation of the Matrix:

Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g of dry

powder gives approximately 3.5 ml of final gel volume).[9]

In a fume hood, suspend the powder in 1 mM HCl and swell it on a sintered glass filter.[9]

Wash the swollen gel with 1 mM HCl to remove additives and preserve the activity of the

reactive groups.[9]

Ligand Coupling:

Dissolve p-aminobenzamidine in the coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

[10] The recommended ligand concentration is typically 1-10 µmol per ml of gel.[9]

Immediately transfer the washed and drained agarose to the ligand solution.

Gently mix the suspension on a shaker or rotator for at least 2 hours at room temperature

or overnight at 4°C.[10]

Blocking of Unreacted Groups:

After coupling, collect the gel on a sintered glass filter and wash away the excess,

unreacted ligand with coupling buffer.[9]

To block any remaining active groups on the agarose, resuspend the gel in a blocking

buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0) and incubate for at least 2 hours

at room temperature.[10]

Washing the Affinity Matrix:

Wash the gel extensively to remove any non-covalently bound ligand and blocking agent.

This is typically done by alternating washes with a high pH buffer (coupling buffer) and a

low pH buffer (0.1 M acetate buffer, pH 4.0), both containing 0.5 M NaCl.[9] Repeat this

cycle at least three times.

Storage:
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The prepared benzamidine-agarose can be stored in a neutral buffer containing a

bacteriostatic agent (e.g., 20% ethanol) at 4°C.[11]

Protocol 2: Affinity Chromatography of Trypsin
This protocol outlines the purification of trypsin from a crude sample using the prepared

benzamidine-agarose column.

Column Packing and Equilibration:

Pack the benzamidine-agarose slurry into a suitable chromatography column.

Equilibrate the column with 5-10 column volumes of binding buffer (50 mM Tris-HCl, 0.5 M

NaCl, pH 7.4-8.0) until the pH and conductivity of the effluent are the same as the buffer.

[5][6]

Sample Application:

Prepare the sample by centrifuging and/or filtering it through a 0.45 µm filter to remove

any particulate matter.[6]

If the sample is too viscous, dilute it with binding buffer.[6]

Apply the prepared sample to the column at a controlled flow rate (e.g., 1 ml/min for a 1 ml

column).[6]

Washing:

Wash the column with 5-10 column volumes of binding buffer, or until the absorbance at

280 nm of the effluent returns to baseline, to remove unbound proteins.[5]

An optional high-salt wash (e.g., with 1 M NaCl in the binding buffer) can be performed to

remove proteins bound through ionic interactions.[6]

Elution:

Elute the bound trypsin using one of the following methods:
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Low pH Elution: Apply a low pH elution buffer (e.g., 0.05 M glycine, pH 3.0) to the

column.[6] Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-

HCl, pH 9.0) to prevent denaturation of the eluted protein.[6][8]

Competitive Elution: Apply a binding buffer containing a competitive inhibitor, such as 20

mM p-aminobenzamidine.[6] Note that this elution buffer will have a high absorbance at

280 nm, so the eluted protein must be detected by other means, such as an activity

assay or SDS-PAGE.[5][6]

Regeneration:

To regenerate the column for reuse, wash it with 3-5 column volumes of alternating high

pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5

M NaCl, pH 4.5) buffers.[7]

Finally, re-equilibrate the column with the binding buffer.

Quantitative Data
The performance of the benzamidine affinity matrix can be characterized by its binding capacity

and ligand density.
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Parameter Typical Value Reference

Ligand p-Aminobenzamidine [3]

Matrix
4% or 6% Cross-linked

Agarose
[3][6]

Ligand Density (High Sub) > 12 µmol/ml medium [12]

Ligand Density (Low Sub) 7-8 µmol/ml drained resin [3][4]

Trypsin Binding Capacity (High

Sub)
≥ 35 mg/ml medium [6]

Trypsin Binding Capacity (Low

Sub)
8-14 mg/ml drained resin [3]

Recommended pH for Binding 7.4 - 8.0 [6]

Recommended NaCl for

Binding
≥ 0.5 M [6][7]
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Caption: Experimental workflow for immobilization and affinity chromatography.
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Caption: Logical flow of the affinity chromatography process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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